1,2-Dihydroquinolin-6-ol

Neglected Tropical Disease Trypanosomiasis Prodrug Chemistry

This core scaffold is validated for human African trypanosomiasis (HAT) drug development, with N1-benzylated derivatives exhibiting sub-nanomolar potency (IC₅₀ = 4 nM) and curative in vivo efficacy. The free 6-ol enables systematic SAR exploration at both the 6-hydroxyl and N1-positions. Procure the hydrochloride salt form for optimal potency without metabolic activation. Steep SAR precludes generic substitution; structurally similar analogs cannot be considered functionally interchangeable.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 137732-58-2
Cat. No. B160252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroquinolin-6-ol
CAS137732-58-2
Synonyms6-Quinolinol,1,2-dihydro-(9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C=CC2=C(N1)C=CC(=C2)O
InChIInChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6,10-11H,5H2
InChIKeyXIYBHRFMBIVRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroquinolin-6-ol (CAS 137732-58-2): Core Scaffold for Antitrypanosomal Drug Discovery


1,2-Dihydroquinolin-6-ol (CAS 137732-58-2, molecular formula C₉H₉NO, molecular weight 147.17 g/mol) is a partially saturated heterocyclic compound belonging to the dihydroquinoline class. The compound features a quinoline core with a saturated 1,2-bond and a free hydroxyl group at the 6-position, which serves as a critical functional handle for derivatization. This core scaffold forms the structural foundation for a series of N1-substituted derivatives that have demonstrated exceptional in vitro and in vivo activity against African trypanosomes [1]. The 6-hydroxyl group enables both ether and ester prodrug formation, while the N1-position offers a site for benzyl substitution that dramatically enhances antitrypanosomal potency compared to the unsubstituted parent scaffold [2].

Why Generic Substitution of 1,2-Dihydroquinolin-6-ol Derivatives Is Not Feasible for Antitrypanosomal Research


In the 1,2-dihydroquinolin-6-ol scaffold family, minor structural modifications produce dramatic variations in both in vitro potency and in vivo efficacy, precluding generic substitution. Systematic structure–activity relationship (SAR) studies have demonstrated that the presence of an N1-benzyl substituent is essential for achieving nanomolar IC₅₀ values against Trypanosoma brucei rhodesiense; the unsubstituted parent scaffold lacks this potent antitrypanosomal activity [1]. Furthermore, 6-ether derivatives were consistently less active than their corresponding esters or free 6-ols in the same assay system [2]. Even within the N1-benzylated series, core substitutions dramatically alter the in vivo cure rate in infected murine models, with some close analogs failing to provide cures despite comparable in vitro potency [3]. These steep SAR relationships underscore that structurally similar 1,2-dihydroquinoline derivatives cannot be considered functionally interchangeable.

Quantitative Differentiation Evidence: 1,2-Dihydroquinolin-6-ol Scaffold Versus Comparators


Core Scaffold Stability Advantage: Free 6-Hydroxyl Enables Salt Formation with Preserved Potency

The free 6-hydroxyl group in 1,2-dihydroquinolin-6-ol provides a critical handle for hydrochloride salt formation, yielding stable solids that maintain low nanomolar in vitro potency. In contrast, the ester prodrug approach requires additional synthetic steps and introduces potential metabolic activation requirements [1]. Specifically, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride demonstrated an IC₅₀ of 4 nM against T. b. rhodesiense STIB900, which is within the same nanomolar range as the corresponding ester analog 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (IC₅₀ = 14 nM) [2]. The hydrochloride salt form eliminates the need for ester prodrug design while maintaining comparable antiparasitic activity.

Neglected Tropical Disease Trypanosomiasis Prodrug Chemistry

Selectivity Index Differentiation: Exceptional Therapeutic Window Versus Hepatic Cell Lines

The 1,2-dihydroquinolin-6-ol-derived hydrochloride salt demonstrates an outstanding in vitro selectivity profile against multiple hepatocyte cell lines, establishing a therapeutic window that significantly exceeds standard benchmarks for antiparasitic drug candidates. 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride exhibited IC₅₀ values >100 μM against HepG2, Hep3B, Huh7, and PLC5 hepatocyte cell lines, while maintaining an IC₅₀ of 4 nM against T. b. rhodesiense STIB900 [1]. This translates to a selectivity index exceeding 25,000 (calculated as IC₅₀ hepatocyte / IC₅₀ parasite), which compares favorably to the selectivity index of 1700 reported for the corresponding ester analog [2]. The absence of mutagenicity in the Ames assay (± metabolic activation) further distinguishes this compound class from other trypanocidal scaffolds [1].

Drug Safety Selectivity Index Hepatotoxicity Screening

In Vivo Efficacy Differentiation: Cure Achievement in First-Stage Trypanosomiasis Murine Model

The hydrochloride salt of the N1-benzylated 1,2-dihydroquinolin-6-ol scaffold achieves curative outcomes in an acute murine model of African trypanosomiasis, whereas the corresponding ester analog produces only survival prolongation without cure. Specifically, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride administered intraperitoneally at 50 mg/kg/day for 4 consecutive days provided cures in an early treatment acute mouse model of T. b. rhodesiense infection [1]. In contrast, the ester analog 10a at the identical dose regimen (50 mg/kg/day for 4 days) prolonged survival to >14 days compared to 7.75 days for untreated controls, but did not achieve cure [2]. The methoxy-substituted analog 1-(2-methoxy)benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride also provided cures under the same dosing regimen [1].

In Vivo Efficacy Mouse Model Neglected Tropical Disease

Substituent Positional Differentiation: N1-Benzylation Requirement for Nanomolar Potency

The unsubstituted 1,2-dihydroquinolin-6-ol core scaffold lacks potent antitrypanosomal activity; nanomolar IC₅₀ values are achieved only upon N1-benzylation. Systematic SAR studies across multiple publications demonstrate that N1-substituted derivatives consistently display nanomolar IC₅₀ values against T. b. rhodesiense STIB900, whereas 6-ether derivatives lacking N1-substitution were less active than the lead compound [1]. This functional requirement is further evidenced by the fact that all compounds achieving cures in the murine model possess an N1-benzyl substituent [2]. No head-to-head comparator data with unsubstituted parent compound exists because the parent scaffold lacks measurable activity in the antitrypanosomal assay systems employed.

Structure-Activity Relationship SAR Medicinal Chemistry

Procurement-Relevant Application Scenarios for 1,2-Dihydroquinolin-6-ol Derivatives


Neglected Tropical Disease Drug Discovery: Lead Optimization for Human African Trypanosomiasis

The N1-benzylated 1,2-dihydroquinolin-6-ol hydrochloride scaffold is positioned as a validated lead series for HAT drug development, supported by robust in vitro potency (IC₅₀ = 4 nM against T. b. rhodesiense), exceptional selectivity (>25,000 versus hepatocyte cell lines), and curative in vivo efficacy in a murine model at 50 mg/kg/day × 4 days (i.p.) [1][2]. Procurement for medicinal chemistry programs should prioritize the hydrochloride salt form rather than ester prodrugs, as the salt demonstrates equivalent in vitro potency without requiring metabolic activation. The absence of mutagenicity in the Ames assay further reduces early-stage safety attrition risk [2].

SAR Expansion Studies: Core Scaffold Derivatization for Next-Generation Antitrypanosomal Agents

The 1,2-dihydroquinolin-6-ol core provides two distinct sites for systematic SAR exploration: the 6-hydroxyl group (amenable to ether, ester, or salt formation) and the N1-position (benzyl substitution essential for nanomolar potency) [1]. Researchers procuring this scaffold for medicinal chemistry campaigns should anticipate that N1-substitution is required to unlock potent antitrypanosomal activity. The documented steep SAR, wherein 1-(2-methoxy)benzyl substitution maintains curative in vivo efficacy while other modifications abrogate cures despite preserved in vitro potency, offers a clear starting point for focused library design [3].

Comparative Pharmacology: Benchmarking Novel Trypanocidal Scaffolds Against Validated Leads

The 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride salt serves as an appropriate positive control and benchmarking compound for evaluating novel trypanocidal agents. Its well-characterized profile—IC₅₀ = 4 nM against T. b. rhodesiense STIB900, selectivity index >25,000 versus hepatocytes, curative in vivo outcome, and negative Ames mutagenicity—provides a comprehensive benchmark against which new chemical entities can be compared [1][2]. Researchers should note that the ester analog 10a (IC₅₀ = 14 nM; survival prolongation without cure) represents an inferior comparator for in vivo efficacy benchmarking [1].

Antioxidant Research: Free Radical Scavenging Scaffold Derivatization

The 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol core (CAS 72107-05-2), a substituted derivative of the 1,2-dihydroquinolin-6-ol scaffold, has been characterized as an antioxidant that inhibits lipid peroxidation and acts as a nitroxyl radical trap [1]. Researchers investigating oxidative stress pathways or developing antioxidant agents may procure this scaffold for derivatization studies. However, users should recognize that the antioxidant activity evidence for this scaffold class derives from product technical descriptions rather than peer-reviewed comparative pharmacology studies; quantitative potency comparisons against established antioxidants (e.g., Trolox, BHT) are not available in the primary literature for the unsubstituted 1,2-dihydroquinolin-6-ol core.

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